4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester
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Description
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester, also known as HDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- 4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester exhibits antimicrobial properties. Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. Investigations into its mode of action and efficacy against specific strains are ongoing .
- The compound’s structural features suggest potential anticancer activity. Studies have investigated its effects on cancer cell lines, including its ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways. Researchers aim to uncover its precise mechanisms and evaluate its therapeutic potential .
- 4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester may possess anti-inflammatory properties. It could modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
- Some studies suggest that this compound has neuroprotective properties. Researchers investigate its ability to prevent neuronal damage, enhance cognitive function, and potentially mitigate neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- The compound’s unique photophysical properties make it interesting for applications in optoelectronics and materials science. Researchers explore its fluorescence, absorption, and emission characteristics for use in sensors, imaging agents, and organic light-emitting diodes (OLEDs) .
- Chemists utilize 4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester as a building block in synthetic routes. Its versatile reactivity allows for the creation of novel derivatives with tailored properties. Medicinal chemists also explore modifications to optimize drug-like characteristics .
Antimicrobial Activity
Anticancer Research
Anti-inflammatory Properties
Neuroprotective Effects
Photophysical Applications
Synthetic Chemistry and Drug Design
properties
IUPAC Name |
ethyl 5,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)10-7-15-12-9(3)6-5-8(2)11(12)13(10)16/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUSWIYPMAPVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester |
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